4-(4-Chlorophenoxy)-3-fluorobenzoic acid 4-(4-Chlorophenoxy)-3-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1039973-30-2
VCID: VC2783074
InChI: InChI=1S/C13H8ClFO3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,(H,16,17)
SMILES: C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)F)Cl
Molecular Formula: C13H8ClFO3
Molecular Weight: 266.65 g/mol

4-(4-Chlorophenoxy)-3-fluorobenzoic acid

CAS No.: 1039973-30-2

Cat. No.: VC2783074

Molecular Formula: C13H8ClFO3

Molecular Weight: 266.65 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenoxy)-3-fluorobenzoic acid - 1039973-30-2

Specification

CAS No. 1039973-30-2
Molecular Formula C13H8ClFO3
Molecular Weight 266.65 g/mol
IUPAC Name 4-(4-chlorophenoxy)-3-fluorobenzoic acid
Standard InChI InChI=1S/C13H8ClFO3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,(H,16,17)
Standard InChI Key UQJALKVLLYUWIN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)F)Cl
Canonical SMILES C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)F)Cl

Introduction

Physical and Chemical Properties

4-(4-Chlorophenoxy)-3-fluorobenzoic acid possesses distinct physical and chemical properties that make it valuable for various applications. Below is a comprehensive overview of its fundamental characteristics:

Basic Identification and Structural Information

PropertyValue
CAS Number1039973-30-2
Molecular FormulaC₁₃H₈ClFO₃
Molecular Weight266.65 g/mol
IUPAC Name4-(4-chlorophenoxy)-3-fluorobenzoic acid
Standard InChIInChI=1S/C13H8ClFO3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,(H,16,17)
Standard InChIKeyUQJALKVLLYUWIN-UHFFFAOYSA-N

The compound consists of three key structural components: a benzoic acid moiety, a fluorine substituent at the 3-position, and a 4-chlorophenoxy group at the 4-position .

Chemical Reactivity

The chemical reactivity of 4-(4-Chlorophenoxy)-3-fluorobenzoic acid is primarily determined by its carboxylic acid functionality and halogenated aromatic structure. The compound can participate in various chemical reactions including:

  • Esterification reactions with alcohols to form corresponding esters

  • Amidation reactions with amines to form amides

  • Reduction reactions to form alcohols

  • Salt formation with bases due to its acidic nature

  • Coupling reactions for the synthesis of more complex structures

The presence of the electron-withdrawing fluorine and the chlorophenoxy group significantly influences these reaction pathways by modulating the electronic density of the aromatic system.

Applications and Biological Activity

4-(4-Chlorophenoxy)-3-fluorobenzoic acid and structurally related compounds have diverse applications across multiple fields, with particular emphasis on their potential biological activities.

Pharmaceutical Applications

The compound shows promise in pharmaceutical research due to several favorable characteristics:

  • Enhanced Metabolic Stability: The presence of fluorine and chlorine substituents typically increases metabolic stability compared to non-halogenated analogs, potentially extending the half-life of derived pharmaceutical agents.

  • Building Block for Drug Development: The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting specific biological pathways .

  • Potential Therapeutic Activity: While specific bioactivity data for 4-(4-Chlorophenoxy)-3-fluorobenzoic acid is limited in the search results, structurally similar compounds have demonstrated activities in multiple therapeutic areas including:

    • Cancer treatment (including potential applications in treatment of multiple myeloma and colorectal cancer)

    • Anti-inflammatory agents

    • Enzyme inhibitors

Materials Science Applications

In materials science, 4-(4-Chlorophenoxy)-3-fluorobenzoic acid has potential applications in:

  • Metal-Organic Frameworks (MOFs): The compound can serve as a building block in the synthesis of MOFs and coordination polymers, which are of interest in chemistry and nanotechnology due to their potential functional properties.

  • Polymeric Materials: As a monomer or modifier in specialized polymeric materials, contributing unique properties due to its halogenated structure.

Agrochemical Applications

Halogenated benzoic acids similar to 4-(4-Chlorophenoxy)-3-fluorobenzoic acid have been investigated for potential agrochemical applications, including:

  • Herbicidal Activity: Related compounds have shown promise as herbicides or components of herbicidal formulations

  • Plant Growth Regulators: Potential applications as plant growth regulators due to structural similarities with known active compounds in this class

Hazard StatementDescription
H302Harmful if swallowed
H319Causes serious eye irritation
H372Causes damage to organs through prolonged or repeated exposure
H410Very toxic to aquatic life with long-lasting effects

The compound is classified under UN# 3077, Class 9, Packing Group III, indicating it is considered an environmentally hazardous substance .

Precautionary Measures

The following precautionary statements apply to handling 4-(4-Chlorophenoxy)-3-fluorobenzoic acid:

  • P273: Avoid release to the environment

  • P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P314: Get medical advice/attention if you feel unwell

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 4-(4-Chlorophenoxy)-3-fluorobenzoic acid, it is valuable to compare it with structurally related compounds.

Comparison with Similar Fluorinated Benzoic Acids

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesRef
4-(4-Chlorophenoxy)-3-fluorobenzoic acidC₁₃H₈ClFO₃266.65Base compound
2-(4-Chlorophenoxy)-3-fluorobenzoic acidC₁₃H₈ClFO₃266.65Position isomer (2-position vs. 4-position)
4-Chloro-3-fluorobenzoic acidC₇H₄ClFO₂174.56Lacks phenoxy linkage
3-Fluoro-4-(4-t-butylphenyl)benzoic acidC₁₇H₁₇FO₂272.31Contains t-butyl group instead of chlorine

This comparison reveals that relatively minor structural modifications can lead to significantly different chemical behaviors and biological activities among these related compounds. The position of functional groups (ortho vs. para) and the nature of substituents (chloro vs. t-butyl) can substantially impact physicochemical properties and potential applications .

Structure-Activity Relationships

Research on similar compounds indicates that:

  • The position of the fluorine substituent significantly affects biological activity

  • The nature of the substituent at the 4-position of the phenoxy group modulates lipophilicity and binding affinity

  • The carboxylic acid group serves as a key pharmacophore in many bioactive molecules, often participating in hydrogen bonding with target receptors

These structure-activity relationships provide valuable insights for future development of optimized derivatives with enhanced properties for specific applications.

Research and Development Trends

Current research involving 4-(4-Chlorophenoxy)-3-fluorobenzoic acid and related compounds focuses on several promising areas:

Pharmaceutical Research

Recent studies have explored:

  • Novel Drug Development: Investigations into the potential of halogenated benzoic acids as scaffolds for new therapeutic agents

  • Cancer Research: Studies examining the effects of structurally similar compounds on various cancer cell lines, including breast cancer, multiple myeloma, and colorectal cancer

  • Enzyme Inhibition: Research into the potential of these compounds to inhibit specific enzymes involved in disease processes

Synthetic Methodology Development

Efforts to improve the synthesis of halogenated benzoic acids include:

  • Development of more efficient coupling reactions

  • Exploration of greener synthetic routes with reduced environmental impact

  • Investigation of catalytic systems that enhance selectivity and yield

Materials Science Applications

Emerging applications in materials science include:

  • Development of novel coordination polymers and metal-organic frameworks using the compound as a ligand

  • Investigation of the compound's potential in sensor development

  • Exploration of its use in specialized coating materials

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